molecular formula C9H12ClNO2 B13047815 3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol

3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol

Cat. No.: B13047815
M. Wt: 201.65 g/mol
InChI Key: MGTSXNZQVVWGJU-ZETCQYMHSA-N
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Description

3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol is a chiral phenolic compound characterized by a 2-chlorophenol core substituted with a (1S)-configured aminohydroxypropyl side chain. The stereochemistry at the C1 position and the presence of both amino (-NH2) and hydroxyl (-OH) groups on the propyl chain contribute to its unique physicochemical and biological properties.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

3-[(1S)-1-amino-3-hydroxypropyl]-2-chlorophenol

InChI

InChI=1S/C9H12ClNO2/c10-9-6(7(11)4-5-12)2-1-3-8(9)13/h1-3,7,12-13H,4-5,11H2/t7-/m0/s1

InChI Key

MGTSXNZQVVWGJU-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)Cl)[C@H](CCO)N

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol and (S)-1-amino-3-hydroxypropane.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the chlorophenol ring.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

    Solvents: Common solvents include ethanol, methanol, or water, depending on the specific reaction conditions and desired purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may yield a variety of substituted phenols.

Scientific Research Applications

Pharmaceutical Development

3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol has been investigated for its role as a potential drug candidate. Its structural similarity to known pharmacophores allows it to interact with various biological targets.

  • Antagonist Activity : Research indicates that this compound may act as an antagonist at specific receptor sites, potentially modulating pathways involved in thrombosis via interaction with the P2Y12 receptor subtype. This receptor is crucial in platelet aggregation and thrombus formation, making it a target for anti-thrombotic therapies .

Studies have shown that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Properties : The compound's ability to inhibit cell proliferation in various cancer cell lines has been noted, suggesting potential applications in oncology .
  • Neuroprotective Effects : Preliminary studies indicate that it may offer neuroprotection in models of neurodegenerative diseases by modulating neurotransmitter levels .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, including:

  • Macrocyclization Reactions : It can be used in the synthesis of cyclic compounds that demonstrate enhanced biological activity compared to their linear counterparts .
  • Coupling Reactions : The amino and hydroxyl groups provide opportunities for nucleophilic substitution reactions, facilitating the development of novel therapeutic agents .

Case Study 1: Antithrombotic Agent Development

A study focused on synthesizing derivatives of 3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol aimed at enhancing its efficacy as a P2Y12 receptor antagonist. The synthesized compounds exhibited varying degrees of potency in inhibiting platelet aggregation, highlighting the importance of structural modifications in drug design .

Case Study 2: Cancer Therapeutics

In a series of experiments evaluating the anticancer potential of related phenolic compounds, 3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol was tested against non-small-cell lung cancer (NSCLC) cell lines. Results demonstrated significant cytotoxicity and induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways: It may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and analysis compare 3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol with three structurally or functionally related compounds: 2-chlorophenol, aniline, and 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3)] (from ).

Table 1: Key Properties of 3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol and Analogues

Property 3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol 2-Chlorophenol Aniline 5-(3-Chlorophenylsulfanyl)-pyrazole derivative
Molecular Weight (g/mol) ~215.7 (estimated) 128.56 93.13 ~370.8 (estimated)
Functional Groups -Cl, -OH (phenol), -NH2, -OH (side chain) -Cl, -OH (phenol) -NH2 (aromatic amine) -Cl, -CF3, -S-, -CHO, pyrazole ring
Solubility High in polar solvents (due to -NH2/-OH) Moderate in water Low in water Likely low (hydrophobic substituents)
Acidity (pKa) Phenol pKa ~8-9; amino pKa ~9-10 Phenol pKa ~8.5 Aromatic amine pKa ~4.6 Not available
Bioactivity Potential Enhanced H-bonding for target binding Antimicrobial Industrial precursor Likely enzyme inhibition (pyrazole/sulfanyl motifs)

Structural and Functional Comparisons:

  • 2-Chlorophenol: The simplest analogue, lacking the aminohydroxypropyl side chain. Its antimicrobial activity is well-documented, but the absence of amino and additional hydroxyl groups limits its hydrogen-bonding capacity compared to the target compound .
  • Its lower molecular weight and higher volatility contrast with the target compound’s polar, non-volatile nature. The pKa difference highlights the weaker basicity of aniline’s -NH2 group compared to the aliphatic amine in 3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol .
  • Pyrazole Derivative : This compound (from ) shares a chloro-substituted aromatic system but incorporates a pyrazole ring and trifluoromethyl group. The sulfanyl (-S-) and aldehyde (-CHO) groups suggest divergent reactivity, likely favoring electrophilic interactions over the hydrogen-bonding seen in the target compound .

Research Findings:

  • Synthetic Challenges: The stereospecific synthesis of 3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol likely requires chiral catalysts or resolving agents, contrasting with the straightforward synthesis of 2-chlorophenol via chlorination of phenol .
  • Spectroscopic Differentiation: Mass spectrometry (as in ) would distinguish the target compound from simpler chlorophenols via fragmentation patterns reflecting its aminohydroxypropyl side chain .
  • Biological Interactions : The pyrazole derivative’s trifluoromethyl group may enhance metabolic stability compared to the target compound’s hydroxyl groups, which could increase susceptibility to oxidation .

Biological Activity

3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol, commonly referred to as a chlorophenol derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities that may be beneficial in treating various diseases, particularly in the context of inflammation and cancer.

Chemical Structure

The chemical structure of 3-((1S)-1-amino-3-hydroxypropyl)-2-chlorophenol can be represented as follows:

C9H12ClNO2\text{C}_9\text{H}_{12}\text{Cl}\text{N}\text{O}_2

This structure features a chlorinated phenolic ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that 3-((1S)-1-amino-3-hydroxypropyl)-2-chlorophenol possesses significant biological properties, including:

  • Anti-inflammatory effects : The compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting a role in modulating inflammatory responses.
  • Anticancer potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines, although detailed mechanisms remain to be elucidated.

Anti-inflammatory Activity

The anti-inflammatory properties are primarily attributed to the inhibition of NO production. In vitro studies have demonstrated that 3-((1S)-1-amino-3-hydroxypropyl)-2-chlorophenol reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. The IC50 values for NO inhibition have been reported in the range of 8.6 to 14.5 μM, indicating potent activity compared to standard anti-inflammatory agents like indomethacin .

Anticancer Activity

In cancer research, this compound has been evaluated against several human cancer cell lines. Its cytotoxicity varies across different types, with notable effects observed in cisplatin-resistant lung cancer cells (A549cisR). The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may act through multiple pathways, including the modulation of apoptotic signaling cascades .

Table 1: Summary of Biological Activities

Activity TypeModel SystemIC50 Values (µM)References
Anti-inflammatoryRAW 264.7 cells8.6 - 14.5
AnticancerA549cisR (lung cancer)Varies
CytotoxicityVarious cancer cell linesVaries

Detailed Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of chlorophenol derivatives, highlighting that modifications on the phenolic ring significantly influence their biological activities. For instance, the presence of a chlorine atom at specific positions enhances anti-inflammatory effects while potentially decreasing cytotoxicity against normal cells .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol, and what challenges arise during stereochemical control?

  • Methodology : The compound’s stereochemistry requires enantioselective synthesis. A plausible approach involves coupling 2-chlorophenol derivatives with chiral amino-alcohol precursors. For example, asymmetric hydrogenation or enzymatic resolution (e.g., using lipases) can achieve the (1S) configuration . Challenges include minimizing racemization during hydroxyl group activation and ensuring regioselectivity in chlorophenol substitution.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of 1^1H/13^13C NMR to confirm the aromatic substitution pattern and stereochemistry. X-ray crystallography (as seen in analogous chlorophenyl derivatives ) resolves absolute configuration. High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da tolerance) .

Q. What safety precautions are critical when handling 3-((1S)-1-Amino-3-hydroxypropyl)-2-chlorophenol in laboratory settings?

  • Methodology : Refer to chlorophenol safety protocols: use fume hoods (PAC-1: 2.1 mg/m³ ), nitrile gloves, and eye protection. Monitor for delayed symptoms (e.g., respiratory irritation) and maintain medical observation for 48 hours post-exposure .

Q. What solvents and conditions optimize its solubility for in vitro assays?

  • Methodology : Test polar aprotic solvents (DMSO, DMF) due to the compound’s hydroxyl and amino groups. For aqueous solubility, adjust pH to 6–8 (ionizable groups) and use co-solvents like ethanol (≤10% v/v). Conduct UV-Vis spectroscopy to confirm stability under assay conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorophenyl and (1S)-amino-hydroxypropyl groups influence bioactivity?

  • Methodology : Perform comparative molecular field analysis (CoMFA) with analogs (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone ). Replace functional groups (e.g., –Cl with –F or –CH3_3) to isolate electronic contributions. Measure binding affinity via surface plasmon resonance (SPR) against target enzymes .

Q. What analytical methods resolve data contradictions in enantiomeric purity assessments?

  • Methodology : Use chiral HPLC (e.g., Chiralpak AD-H column) with a polar mobile phase (hexane:isopropanol, 90:10) for baseline separation. Cross-validate with circular dichroism (CD) spectroscopy to detect optical activity discrepancies (>95.0% ee ).

Q. How can reaction yields be improved in large-scale synthesis while maintaining stereochemical fidelity?

  • Methodology : Optimize continuous flow reactors (as in trifluoroketone synthesis ) for precise temperature/pH control. Monitor intermediates via inline FTIR. Use catalytic asymmetric catalysis (e.g., Jacobsen’s catalyst) to enhance enantiomeric excess .

Q. What degradation pathways occur under physiological conditions, and how do they impact pharmacological studies?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS analysis. Identify hydrolytic cleavage of the amino-alcohol moiety as a primary degradation pathway. Adjust formulation (e.g., lyophilization) to mitigate instability .

Key Research Challenges

  • Stereochemical Drift : Racemization during hydroxyl group activation necessitates low-temperature (-20°C) reactions .
  • Bioactivity Variability : Conflicting in vitro results may arise from impurities in chlorophenol precursors; enforce strict QC via GC-MS .

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